Acetonitrile, 2-cyclohexylamino-2-dimethyl-

Description

The evidence exclusively describes acetonitrile (CAS 75-05-8), a simple nitrile with the formula CH₃CN. Key properties include:

- Physical/Chemical Characteristics: Colorless liquid, boiling point 81–82°C, flash point 12.8°C, density 1.42 g/cm³, and high polarity .

- Applications: Widely used as a solvent in organic synthesis and chromatography, with notable dielectric behavior in its liquid phase .

- Hazards: Flammable (Class 3 hazard), acute oral/contact toxicity, and severe eye irritant .

Properties

CAS No. |

6281-50-1 |

|---|---|

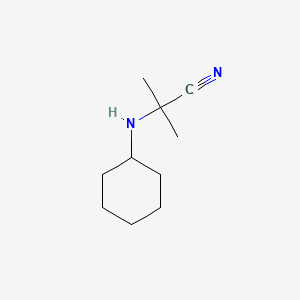

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-(cyclohexylamino)-2-methylpropanenitrile |

InChI |

InChI=1S/C10H18N2/c1-10(2,8-11)12-9-6-4-3-5-7-9/h9,12H,3-7H2,1-2H3 |

InChI Key |

BEZHOMANQFCBNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Acetonitrile, 2-cyclohexylamino-2-dimethyl-

General Synthetic Strategy

The synthesis of Acetonitrile, 2-cyclohexylamino-2-dimethyl- generally involves the formation of a substituted acetonitrile core through condensation or nucleophilic substitution reactions. Two main approaches are identified:

Condensation of substituted ketones with phenylacetonitrile derivatives in the presence of a base and phase transfer catalysts, yielding substituted phenylacetonitriles analogous to the target compound.

Nucleophilic substitution of benzyl halides with alkali metal cyanides in the presence of N,N-dialkyl cyclohexylamines, facilitating the introduction of the nitrile group under reflux conditions.

These methods leverage the reactivity of cyclohexylamine derivatives and cyanide sources to assemble the target molecule.

Condensation Reaction Method

Reaction Overview

A patented process (EP3433231A1) describes the condensation of cyclohexanone or its derivatives with substituted phenylacetonitriles in the presence of an alkaline substance (base) and a phase transfer catalyst (PTC). This reaction proceeds at temperatures below 100 °C, often between 40–80 °C, which is milder than traditional methods requiring 100–150 °C.

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Reactants | Phenylacetonitrile derivatives, cyclohexanone or substituted ketones |

| Catalyst | Phase transfer catalyst (e.g., quaternary ammonium salts) |

| Base | Alkaline substance (e.g., sodium hydroxide) |

| Solvent | Organic solvents such as cyclohexane or toluene |

| Temperature | ≤ 100 °C, preferably 40–80 °C |

| Reaction Time | 4–7 hours (traditional), shorter in improved methods |

| Workup | Acidic aqueous wash (e.g., sulfuric acid) to neutralize base and PTC, phase separation, solvent removal |

Advantages

- Lower temperature reduces energy consumption.

- Use of phase transfer catalyst increases reaction efficiency.

- Avoids large excess of cyclohexanone, reducing reagent waste.

- Environmentally friendlier due to milder conditions and less hazardous reagents.

Purification

The organic phase containing the product is separated, washed with acidic aqueous solution to remove residual base and catalyst, and then the solvent is evaporated. The product can be further purified by distillation or chromatography.

Nucleophilic Substitution of Benzyl Halides with Alkali Metal Cyanides

Reaction Overview

Another well-documented method (US2783265A) involves reacting benzyl halides with alkali metal cyanides (e.g., sodium or potassium cyanide) in the presence of N,N-dimethyl cyclohexylamine as a phase transfer agent. The benzyl halide is dissolved in a water-immiscible organic solvent (e.g., benzene, toluene, monochlorobenzene) and slowly added to an aqueous cyanide solution heated to reflux (~100–110 °C).

Reaction Conditions and Parameters

| Parameter | Details |

|---|---|

| Reactants | Benzyl halide (or substituted benzyl halide), alkali metal cyanide |

| Phase Transfer Agent | N,N-dimethyl cyclohexylamine |

| Solvent | Water-immiscible solvent (benzene, toluene, monochlorobenzene) |

| Temperature | Reflux temperature (approx. 100–110 °C) |

| Addition Rate | Slow addition over ~1 hour |

| Reaction Time | 1 hour post addition |

| Workup | Phase separation, washing organic layer with water to remove cyanide, distillation under reduced pressure |

Advantages

- High yields (~75% or more) of phenylacetonitrile derivatives.

- Efficient phase transfer catalysis enhances reaction rate and selectivity.

- Reduced exposure of product to high temperatures by distillation under vacuum.

Purification

After reaction completion, the organic and aqueous phases are separated. The organic phase is washed with water to remove unreacted cyanide, then the solvent is removed by vacuum distillation at reduced pressure (5–15 mm Hg) to minimize thermal decomposition. Further fractionation can improve purity.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield/Remarks |

|---|---|---|---|---|---|---|

| Condensation of ketones with phenylacetonitriles | Cyclohexanone + substituted phenylacetonitrile | Base + Phase transfer catalyst | Cyclohexane, toluene | ≤ 100 °C (40–80 °C preferred) | 4–7 hours (traditional) | Improved protocols reduce time and energy; milder conditions |

| Nucleophilic substitution of benzyl halides with cyanide | Benzyl halide + alkali metal cyanide | N,N-dimethyl cyclohexylamine | Benzene, toluene, monochlorobenzene | Reflux (~100–110 °C) | ~1 hour post addition | High yield (~75%); phase transfer catalysis essential |

| Amination of pentafluoropyridine (related) | Pentafluoropyridine + cyclohexylamine | None specified | Acetonitrile | Elevated temperatures | Not specified | Demonstrates nucleophilic amination with cyclohexylamine |

Research Findings and Analytical Data

Gas chromatography (GC) analysis is routinely used to monitor reaction progress and product purity, employing columns like Restek RXi-5ms with temperature programming from 40 °C to 310 °C for separation of nitrile products.

Phase transfer catalysts significantly enhance reaction rates and yields by facilitating transfer of ionic species between aqueous and organic phases.

Using acidic aqueous washes post-reaction neutralizes residual base and removes catalyst traces, improving product purity.

Vacuum distillation at reduced pressure minimizes thermal degradation of nitrile products during solvent removal.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-cyclohexylamino-2-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted nitriles or amines.

Scientific Research Applications

Acetonitrile, 2-cyclohexylamino-2-dimethyl- has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Acetonitrile, 2-cyclohexylamino-2-dimethyl- involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the cyclohexylamino group can interact with biological receptors or enzymes. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence allows only for comparisons between acetonitrile (CH₃CN) and other nitriles or amines referenced in the

Acetonitrile vs. Hydrogen Cyanide (HCN)

Key Difference : HCN is far more toxic and volatile, requiring extreme handling precautions compared to acetonitrile .

Acetonitrile vs. N,N-Diethylmonoethanolamine

Comparisons are structurally irrelevant, but regulatory parallels exist:

- Both require respiratory protection (EN 149 or NIOSH/MSHA standards) and skin/eye contact prevention .

- Acetonitrile is prioritized for flammability control, whereas amines like N,N-diethylmonoethanolamine focus on alkalinity and reactivity .

Critical Data Gaps and Limitations

Unavailable Compound: The compound "Acetonitrile, 2-cyclohexylamino-2-dimethyl-" is absent from all provided evidence. No CAS number, synthesis methods, or toxicological data are cited.

Comparisons to hypothetical analogues (e.g., cyclohexylacetonitrile) cannot be validated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-cyclohexylamino-2-dimethylacetonitrile, and what critical reaction parameters must be controlled?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For structurally similar compounds (e.g., cyclohexyl- or phenyl-substituted acetonitriles), oxidation of cyclohexylamine derivatives or alkylation of nitrile precursors is common . Critical parameters include:

- Temperature control : Maintain ≤80°C to avoid decomposition (observed in acetonitrile derivatives at >524°C) .

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic cyclohexyl groups .

- Validation : Monitor reaction progress via TLC or in situ FTIR to track nitrile group formation .

Q. How should researchers characterize the purity and structural integrity of 2-cyclohexylamino-2-dimethylacetonitrile?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 58% acetonitrile at pH 5) for purity assessment .

- Spectroscopy : Confirm structure via H/C NMR (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) and FTIR (C≡N stretch ~2240 cm) .

- Mass spectrometry : ESI-MS or GC-MS (e.g., optimized at 0.8 mL/min flow rate) detects trace impurities (<0.1%) .

Q. What safety protocols are essential when handling this compound given its physicochemical hazards?

- Methodological Answer :

- Flammability : Store at <12.8°C (flash point of acetonitrile analogs) in explosion-proof refrigerators .

- Toxicity : Use fume hoods (ODS exposure limit <20 ppm) and wear nitrile gloves (EN 374-compliant) with ≤50% permeation time .

- Decomposition risks : Avoid strong oxidizers; thermal degradation releases toxic HCN and NO .

Advanced Research Questions

Q. How can conflicting data regarding the compound's stability under varying pH and temperature conditions be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology (e.g., Box-Behnken design) to test stability across pH (3–9) and temperature (25–60°C) .

- Analytical tracking : Use LC-MS/MS to quantify degradation products (e.g., cyclohexylamine derivatives) .

- Contradiction note : Acetonitrile analogs show variable log Pow (-0.54 to 0.79), affecting solubility and stability predictions .

Q. What advanced analytical techniques are required to detect trace impurities or degradation products?

- Methodological Answer :

- High-resolution MS : Q-TOF or Orbitrap systems identify impurities at <0.01% levels (e.g., dimerization byproducts) .

- Chiral HPLC : Resolve enantiomeric impurities using polysaccharide columns (e.g., acetonitrile/buffer mobile phases) .

- Headspace GC-MS : Detect volatile degradation products (e.g., HCN) with detection limits <1 ppm .

Q. How does the compound's log P and solubility profile influence its applicability in pharmacological studies?

- Methodological Answer :

- log P estimation : Computational tools (e.g., XLogP3) predict values >2.5 due to hydrophobic cyclohexyl groups, requiring solubility enhancers (e.g., cyclodextrins) .

- Solubility testing : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .

- Bioactivity correlation : Higher log P improves membrane permeability but may reduce aqueous solubility, necessitating prodrug strategies .

Q. What strategies can mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction endpoints .

- Central Composite Design (CCD) : Optimize molar ratios (e.g., amine:nitrile) and residence times to reduce impurities .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., amine purity >98%) .

Q. How to address discrepancies between computational predictions and experimental results in bioactivity studies?

- Methodological Answer :

- Docking validation : Compare in silico binding affinities (e.g., AutoDock Vina) with in vitro enzyme inhibition assays (e.g., IC measurements) .

- Metabolite profiling : Use HepG2 microsomes to identify unaccounted metabolites altering bioactivity .

- Statistical reconciliation : Apply ANOVA to evaluate significance of deviations (p < 0.05) .

Data Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.